

The Biochemical Architecture of D-Melibiose: A Technical Guide

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Compound of Interest

Compound Name: *D-Melibiose*

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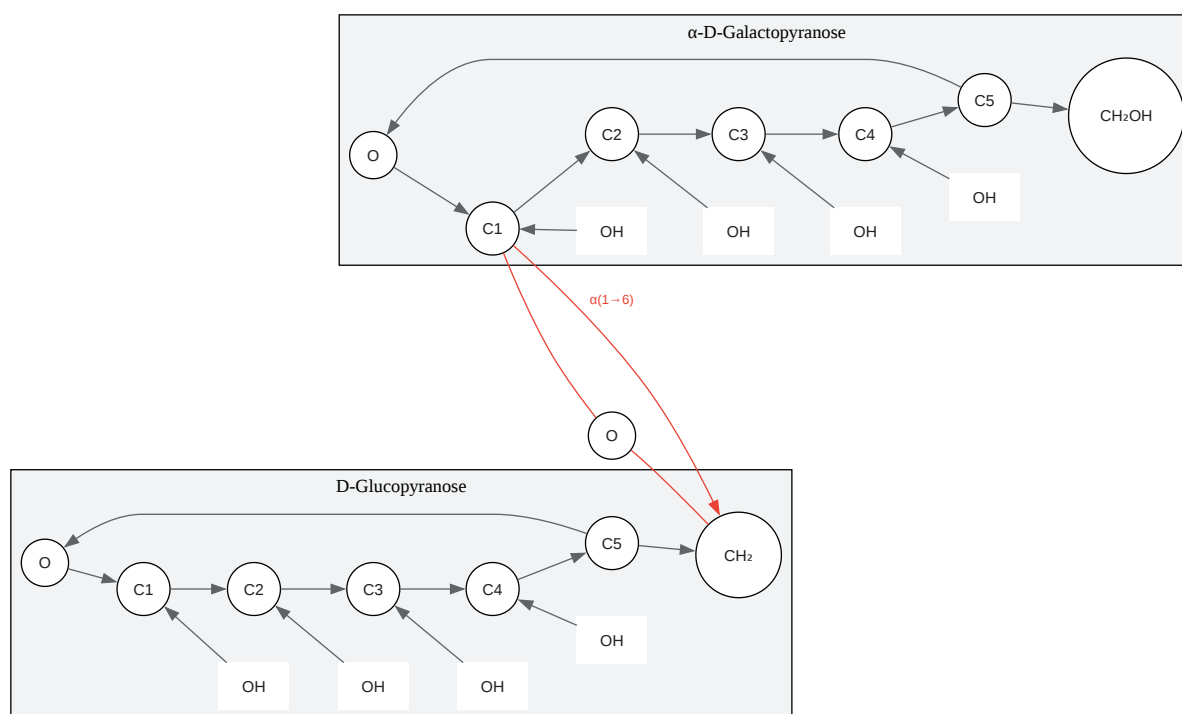
This guide provides a detailed examination of the biochemical structure of **D-Melibiose**, a disaccharide of significant interest in various scientific fields. Through a comprehensive review of crystallographic and spectroscopic data, this document outlines the precise molecular arrangement of **D-Melibiose** and the experimental methodologies employed for its characterization.

Molecular Structure and Stereochemistry

D-Melibiose is a reducing disaccharide with the systematic name 6-O- α -D-galactopyranosyl-D-glucopyranose. Its molecular formula is $C_{12}H_{22}O_{11}$ and it has a molecular weight of 342.30 g/mol. [1][2] The molecule is composed of two monosaccharide units: α -D-galactose and D-glucose. These units are joined by an α -1,6 glycosidic bond, a key structural feature that dictates its biochemical properties. [3]

The D-glucose unit exists in its pyranose ring form and retains a free anomeric carbon, which imparts the reducing properties to melibiose. The D-galactose unit is in its α -pyranosyl form and is linked from its anomeric carbon (C1) to the C6 hydroxyl group of the D-glucose unit. Both monosaccharide rings adopt the stable 4C_1 chair conformation. [4]

Below is a diagram illustrating the chemical structure of **D-Melibiose**.



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Caption: Chemical structure of **D-Melibiose**.

Quantitative Structural Data

The precise three-dimensional structure of α -melibiose monohydrate has been determined by X-ray crystallography. This analysis provides detailed information on bond lengths, bond angles, and the crystalline arrangement.

Parameter	Value	Reference
Crystal System	Orthorhombic	[4]
Space Group	P2 ₁ 2 ₁ 2 ₁	[4]
Unit Cell Dimensions	a = 8.878 Å, b = 10.920 Å, c = 15.730 Å	[4]
Molecular Formula	C ₁₂ H ₂₂ O ₁₁ ·H ₂ O	[4]
Calculated Density	1.570 g cm ⁻³	[4]

The crystal structure reveals an intricate three-dimensional network of hydrogen bonds, with the water molecule playing a central role in linking the melibiose molecules.[4] All hydroxyl groups are involved in intermolecular hydrogen bonding.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for elucidating the structure of **D-Melibiose** in solution. While a complete assigned NMR data table is not available in a single source, published spectra and databases provide key chemical shift information.

Nucleus	Residue	Atom	Chemical Shift (ppm)
¹ H	α -D-Galactopyranosyl	H-1	~4.9
¹ H	D-Glucopyranosyl (α)	H-1	~5.2
¹ H	D-Glucopyranosyl (β)	H-1	~4.6
¹³ C	α -D-Galactopyranosyl	C-1	~99
¹³ C	D-Glucopyranosyl (α)	C-1	~93
¹³ C	D-Glucopyranosyl (β)	C-1	~97

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Experimental Protocols

The structural determination of **D-Melibiose** relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a disaccharide like **D-Melibiose**.

- Crystallization:
 - Prepare a supersaturated solution of **D-Melibiose** in a suitable solvent (e.g., water or a water/ethanol mixture).
 - Slowly cool the solution or allow for slow evaporation of the solvent to promote the formation of single, high-quality crystals. Crystals should ideally be >0.1 mm in all dimensions.[5]
- Data Collection:
 - Mount a suitable crystal on a goniometer.
 - Expose the crystal to a monochromatic X-ray beam.[5]
 - Rotate the crystal and collect the diffraction patterns at various orientations using an area detector.[6]
- Structure Solution and Refinement:
 - Process the diffraction data to determine the unit cell dimensions and space group.
 - Solve the phase problem to generate an initial electron density map.
 - Build a molecular model into the electron density map.

- Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the general workflow for acquiring and analyzing NMR spectra for the structural elucidation of **D-Melibiose**.

- Sample Preparation:
 - Dissolve a few milligrams of **D-Melibiose** in a deuterated solvent (e.g., D₂O).
 - Transfer the solution to an NMR tube.
- Data Acquisition:
 - Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals.
 - Acquire a 1D ¹³C NMR spectrum to observe the carbon signals.
 - Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within each monosaccharide ring, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify long-range couplings, which is crucial for determining the glycosidic linkage.[7]
- Spectral Analysis:
 - Integrate the signals in the ¹H spectrum to determine the relative number of protons.
 - Analyze the coupling constants (J-values) in the ¹H spectrum to determine the stereochemical relationships between protons.
 - Assign the signals in the ¹H and ¹³C spectra to the specific atoms in the **D-Melibiose** molecule using the information from the 2D spectra.

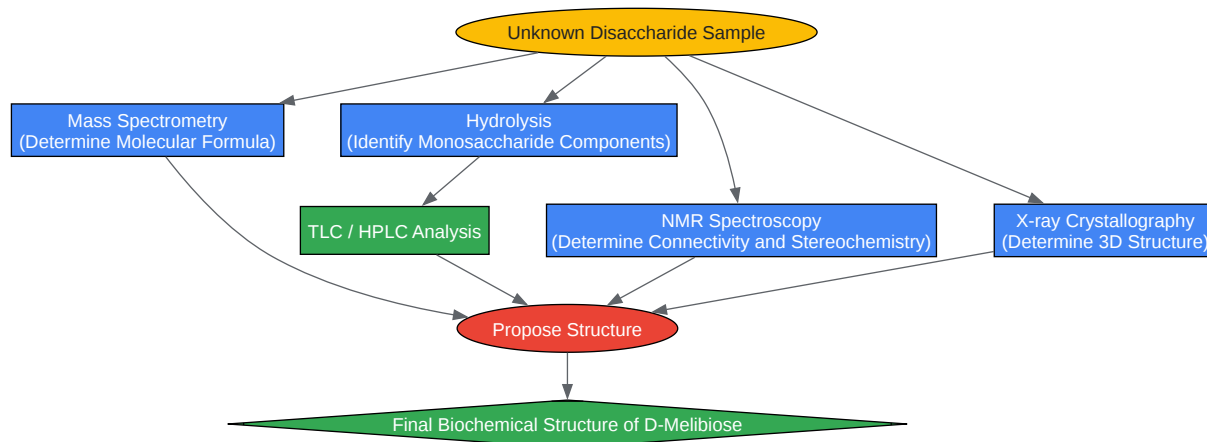
Hydrolysis of the Glycosidic Bond

The α -1,6 glycosidic bond in **D-Melibiose** can be cleaved through acid or enzymatic hydrolysis.

- Acid Hydrolysis:
 - Dissolve **D-Melibiose** in a dilute acid solution (e.g., 1 M HCl).
 - Heat the solution for a specified time to effect hydrolysis.
 - Neutralize the solution.
 - Analyze the resulting monosaccharides (D-glucose and D-galactose) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).^[2]
- Enzymatic Hydrolysis:
 - Prepare a solution of **D-Melibiose** in a suitable buffer.
 - Add an α -galactosidase enzyme.^{[3][8]}
 - Incubate the mixture under optimal conditions for the enzyme (e.g., specific pH and temperature).
 - Monitor the reaction progress and analyze the products as described for acid hydrolysis.

Workflow for Structural Elucidation

The process of determining the biochemical structure of an unknown disaccharide like **D-Melibiose** follows a logical progression of experiments.



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Caption: Workflow for the structural elucidation of **D-Melibiose**.

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